![molecular formula C6H3ClINO2 B1591275 2-Chloro-4-iodonicotinic acid CAS No. 544671-78-5](/img/structure/B1591275.png)
2-Chloro-4-iodonicotinic acid
Overview
Description
2-Chloro-4-iodonicotinic acid is an organohalogen compound that belongs to the class of pyridines and derivatives. It is characterized by the presence of both chlorine and iodine atoms attached to the nicotinic acid structure. This compound is often used as a pharmaceutical intermediate and in various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodonicotinic acid typically involves halogenation reactions. One common method is the iodination of 2-chloronicotinic acid using iodine and an oxidizing agent such as potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the substitution of the hydrogen atom with an iodine atom at the 4-position of the nicotinic acid ring .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted nicotinic acid derivatives .
Scientific Research Applications
Pharmaceutical Intermediates
One of the primary applications of 2-chloro-4-iodonicotinic acid is as a pharmaceutical intermediate . It is involved in the synthesis of various biologically active compounds. The presence of halogen atoms enhances its reactivity, facilitating further chemical modifications that are essential in drug development. For example, it can be utilized in the synthesis of compounds targeting specific biological pathways, including those involved in cancer and infectious diseases .
Synthesis of Novel Antiviral Agents
Research has demonstrated the potential of this compound in the development of novel antiviral agents . Studies have shown that derivatives of this compound can inhibit viral replication, particularly against HIV. The compound's structure allows for modifications that enhance its antiviral activity, making it a candidate for further research into effective treatments for viral infections .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing various organic molecules. Its ability to participate in cross-coupling reactions, such as Suzuki and Stille reactions, allows chemists to create complex molecular architectures efficiently. This application is particularly valuable in the synthesis of agrochemicals and other fine chemicals .
Research and Development
The compound is also used extensively in research settings for studies related to cell biology and biochemistry. Its role as a research reagent facilitates investigations into cellular mechanisms and interactions, particularly those involving nicotinic receptors .
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of derivatives of this compound highlighted its efficacy against HIV strains. The derivatives exhibited significant inhibitory effects on viral replication, with effective concentrations (EC50) ranging from 44 to 99 nM, showcasing a promising selectivity index (SI) indicating low cytotoxicity to host cells .
Case Study 2: Synthesis Applications
Another research effort focused on synthesizing new compounds using this compound as a precursor. This study illustrated its utility in creating complex molecules through various coupling reactions, expanding its applicability in drug discovery and material science .
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodonicotinic acid involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodo-nicotinic acid methyl ester
- 2-Iodo-isonicotinic acid methyl ester
- 6-Iodo-pyridine-2-carboxylic acid methyl ester
Uniqueness
2-Chloro-4-iodonicotinic acid is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical properties and reactivity. This dual halogenation makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Biological Activity
2-Chloro-4-iodonicotinic acid (CINA) is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of CINA, including its mechanisms of action, synthesis, and applications in various fields.
Chemical Structure and Properties
CINA is characterized by the presence of both chlorine and iodine atoms attached to the nicotinic acid structure. Its molecular formula is , and it has a molecular weight of approximately 227.45 g/mol. The unique halogenation pattern contributes to its reactivity and biological interactions.
Synthesis
The synthesis of CINA typically involves halogenation reactions. One common method includes the iodination of 2-chloronicotinic acid using iodine in the presence of an oxidizing agent like potassium iodate, often conducted in an acidic medium to facilitate substitution at the 4-position of the nicotinic acid ring.
The biological activity of CINA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and reactivity with biomolecules, potentially leading to various therapeutic effects.
Case Studies and Research Findings
- Antibacterial Studies : In a study evaluating a series of acylhydrazones derived from nicotinic acid, two compounds demonstrated significant antibacterial activity against resistant strains, highlighting the potential for CINA derivatives in combating bacterial infections .
- Pharmacological Applications : CINA has been investigated for its role as a pharmaceutical intermediate in drug development. Its unique structure allows for modifications that can enhance bioactivity, making it a valuable building block in medicinal chemistry.
- Molecular Docking Studies : Computational studies have suggested that CINA may exhibit favorable interactions with various biological targets, supporting its potential use in drug design .
Comparative Analysis
To understand the uniqueness of CINA compared to similar compounds, a comparison table is provided below:
Compound Name | Structure Type | Notable Activities |
---|---|---|
This compound | Pyridine derivative | Potential antimicrobial activity |
2-Chloro-4-iodo-nicotinic acid methyl ester | Ester derivative | Explored for similar biological activities |
6-Iodo-pyridine-2-carboxylic acid methyl ester | Carboxylic acid derivative | Antimicrobial properties |
Properties
IUPAC Name |
2-chloro-4-iodopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMBFOCJXYZRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590320 | |
Record name | 2-Chloro-4-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544671-78-5 | |
Record name | 2-Chloro-4-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-iodonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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